2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide
Description
2,6-Dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide is a versatile organic compound, characterized by its two chlorine substituents and a pyridine ring. The compound has significant applications in various fields, such as chemistry, biology, and industry, due to its unique structural properties and reactivity.
Properties
IUPAC Name |
2,6-dichloro-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-9(2)22-15-10(4-3-7-18-15)8-19-14(21)11-5-6-12(16)20-13(11)17/h3-7,9H,8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRZPEDMCSYIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)CNC(=O)C2=C(N=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
: In industrial settings, the compound is produced using large-scale organic synthesis techniques. These processes are optimized to maximize efficiency and minimize costs. Key factors include the choice of reagents, the reaction environment, and purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Common Reagents and Conditions
: Common reagents used in the reactions of 2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve specific temperatures, pH levels, and the use of catalysts to facilitate the desired transformations.
Major Products Formed
: Depending on the reaction, the compound can yield a variety of products. For instance, substitution reactions can produce derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound, forming new intermediates and end products.
Scientific Research Applications
Biology
: The compound has applications in biology, particularly in the study of molecular interactions and cellular processes. Its structural features allow it to interact with biological macromolecules, making it a useful tool in biochemical research.
Medicine
: In medicine, 2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide is investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer research.
Industry
: Industrial applications of the compound include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties enable it to serve as a building block for various commercial products.
Mechanism of Action
The mechanism by which 2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The chlorine and pyridine groups facilitate binding to enzymes and receptors, modulating their activity. The carboxamide moiety can participate in hydrogen bonding, influencing molecular recognition and signal transduction processes.
Comparison with Similar Compounds
2,6-Dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide is unique due to its specific functional groups and structural arrangement. Compared to other pyridine derivatives, it exhibits distinct reactivity and binding properties. Similar compounds include 2,6-dichloropyridine, N-methylpyridine-3-carboxamide, and 2-(propan-2-yloxy)pyridine, each differing in the presence or absence of substituents and their positions on the pyridine ring. This uniqueness can result in varying reactivity, solubility, and biological activity, making this compound a distinct and valuable compound in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
